
2-Methoxy-5-methyl-N-(1-methylethyl)-beta-phenylbenzenepropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-methyl-N-(1-methylethyl)-beta-phenylbenzenepropanamide is a chemical compound known for its applications in various scientific fields. It is related to Tolterodine, a muscarinic receptor antagonist, and is often used in research settings .
Métodos De Preparación
The synthesis of 2-Methoxy-5-methyl-N-(1-methylethyl)-beta-phenylbenzenepropanamide involves several steps. One common method includes the reaction of 2-methoxy-5-methylphenylacetic acid with isopropylamine under specific conditions to form the desired amide. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2-Methoxy-5-methyl-N-(1-methylethyl)-beta-phenylbenzenepropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Aplicaciones Científicas De Investigación
2-Methoxy-5-methyl-N-(1-methylethyl)-beta-phenylbenzenepropanamide is widely used in scientific research, including:
Chemistry: It serves as a precursor in the synthesis of various organic compounds.
Biology: The compound is used in studies related to receptor binding and signal transduction.
Medicine: It is investigated for its potential therapeutic effects, particularly in the context of muscarinic receptor antagonism.
Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-5-methyl-N-(1-methylethyl)-beta-phenylbenzenepropanamide involves its interaction with muscarinic receptors. By binding to these receptors, it inhibits their activity, leading to various physiological effects. The molecular targets include specific subtypes of muscarinic receptors, and the pathways involved are related to signal transduction and neurotransmitter release .
Comparación Con Compuestos Similares
2-Methoxy-5-methyl-N-(1-methylethyl)-beta-phenylbenzenepropanamide can be compared with other similar compounds, such as:
Tolterodine: Both compounds are muscarinic receptor antagonists, but this compound has unique structural features that may influence its binding affinity and selectivity.
2-Methoxy-5-methyl-N,N-bis(1-methylethyl)-gamma-phenylbenzenepropanamine: This compound shares a similar core structure but differs in the substitution pattern, leading to variations in its chemical and biological properties.
Propiedades
Fórmula molecular |
C20H25NO2 |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
3-(2-methoxy-5-methylphenyl)-3-phenyl-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C20H25NO2/c1-14(2)21-20(22)13-17(16-8-6-5-7-9-16)18-12-15(3)10-11-19(18)23-4/h5-12,14,17H,13H2,1-4H3,(H,21,22) |
Clave InChI |
RVLZASYGBPIYCA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC)C(CC(=O)NC(C)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


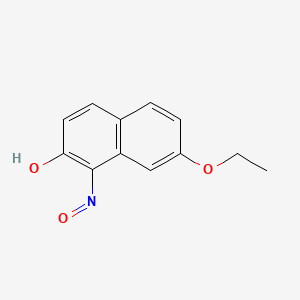
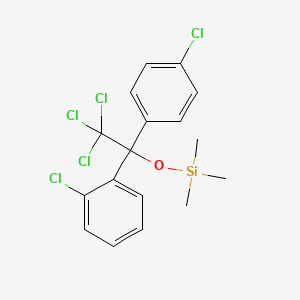
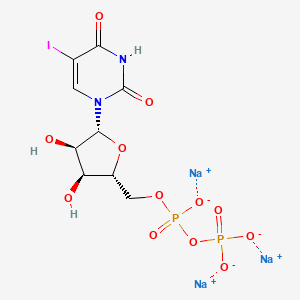

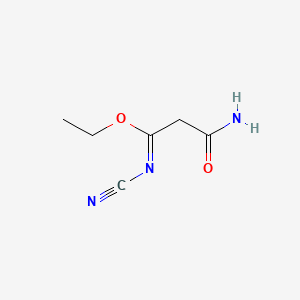
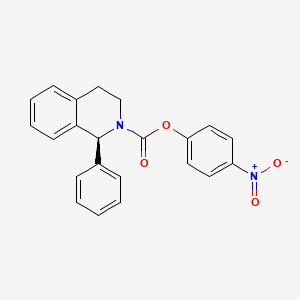
![(2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl) acetate](/img/structure/B13838704.png)
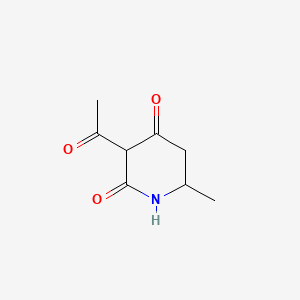
![2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester-d4 (Candesartan Impurity)](/img/structure/B13838716.png)
![4-Aminobenzo[d][1,3]dioxol-5-ol](/img/structure/B13838721.png)

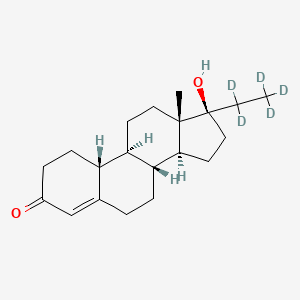
![2-Bromo-4-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13838744.png)
![(2R)-4-amino-N-[(1S,4R)-5-amino-2-[(2R,5R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,5R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B13838752.png)
